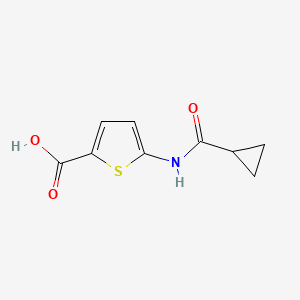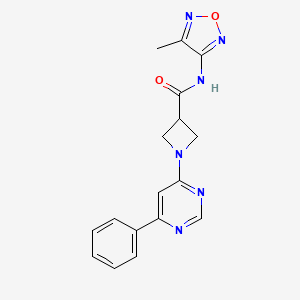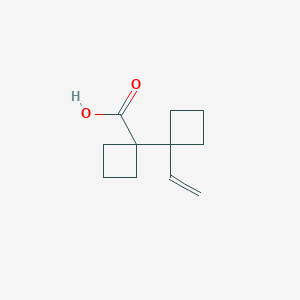![molecular formula C16H11NO4 B2421978 (3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one CAS No. 159928-36-6](/img/structure/B2421978.png)
(3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one” is a chemical compound used in scientific research. Its unique structure allows for various applications, including drug development, photophysics studies, and organic synthesis. The IUPAC name for this compound is “(3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one” and its CAS number is 107519-73-3 .
Molecular Structure Analysis
The molecular weight of “(3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one” is 281.26 . Detailed structural analysis would require more specific data or computational chemistry methods.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one” are not specified in the retrieved data . Detailed property analysis would require experimental data or computational chemistry methods.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
(3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one and its derivatives are involved in various chemical synthesis and structural analysis studies. A novel synthetic approach was used to create diverse compounds like 2,3,4-trisubstituted chromanes through reactions involving 3-nitro-2H-chromenes and aminoenones. These reactions were found to be diastereoselective, yielding products with specific structural configurations. The stereochemistry of these compounds was confirmed through X-ray structural analysis, which is critical in understanding the compound's properties and potential applications in various fields like material science or pharmaceuticals (Korotaev et al., 2015).
Supramolecular Chemistry
In supramolecular chemistry, (3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one derivatives have been utilized to understand the interactions within molecular structures. For instance, the molecular structures of certain chromeno[4,3-c]pyrazol-4-one isomers were analyzed, revealing how their molecular and supramolecular structures are determined through X-ray diffraction. This study not only sheds light on the compound's structural intricacies but also highlights the importance of intermolecular interactions in defining the stability and properties of molecular assemblies (Padilla-Martínez et al., 2011).
Catalytic Applications
The compound has also been used in catalytic applications. For example, polystyrene-supported catalysts have been synthesized and employed in Michael addition reactions for creating medically relevant compounds like Warfarin and its analogues. This study not only emphasizes the compound's role in facilitating chemical reactions but also showcases its potential in streamlining the synthesis of complex bioactive molecules (Alonzi et al., 2014).
Sensor Development
Furthermore, derivatives of (3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one have been utilized in developing sensors. A particular study focused on designing a colorimetric sensor for detecting Cu2+ ions in aqueous solutions. The sensor exhibited a visible color change upon interaction with Cu2+, demonstrating the compound's utility in environmental monitoring and analytical chemistry (Jo et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-16-12(10-21-15-7-2-1-6-14(15)16)8-11-4-3-5-13(9-11)17(19)20/h1-9H,10H2/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQPUTOGVZAGGJ-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-7-{2-methyl-3-[3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421895.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2421897.png)
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2421899.png)
![3-(3-methoxybenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2421900.png)
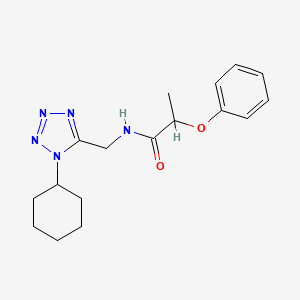
![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![13,14-Dimethyl-8-{[(pyridin-2-yl)methyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B2421908.png)
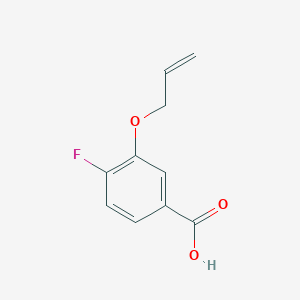

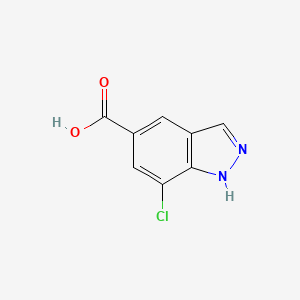
![3-Methoxy-N-methyl-N-[[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2421913.png)
